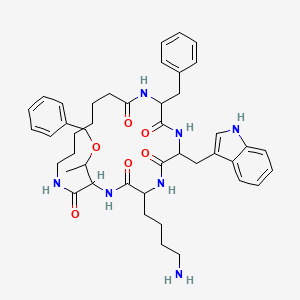

Cyclosomatostatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclosomatostatin is a useful research compound. Its molecular formula is C44H57N7O6 and its molecular weight is 780.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Cyclosomatostatin (cSST) is a cyclic analogue of somatostatin, known primarily for its role as a non-selective antagonist of somatostatin receptors. This compound has garnered attention due to its diverse biological activities, particularly in the modulation of endocrine functions, immune responses, and potential therapeutic applications in various diseases.

This compound acts by inhibiting the effects of somatostatin on its receptors, primarily affecting the secretion of several hormones and cytokines. Research indicates that cSST can block the inhibitory effects of somatostatin on pro-inflammatory cytokine secretion, such as IL-1β and IL-8, from human intestinal epithelial cells. This inhibition is achieved through interaction with specific somatostatin receptor subtypes (SSTR2 and SSTR5) .

Biological Effects

-

Hormonal Regulation :

- In studies involving tilapia, cSST was shown to increase plasma levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), suggesting a role in reproductive hormone regulation .

- In human neuroblastoma cell lines (SH-SY5Y), cSST inhibited cell proliferation and activated mitogen-activated protein kinases (MAPK), indicating its potential antiproliferative properties .

-

Immune Modulation :

- This compound has been implicated in inhibiting T cell infiltration by blocking chemokine-induced responses. This suggests a counter-inflammatory role, potentially useful in conditions characterized by excessive inflammation .

- It has also been shown to inhibit the secretion of pro-inflammatory mediators in response to bacterial invasion, highlighting its relevance in immune responses .

- Neurological Effects :

Research Findings and Case Studies

The following table summarizes key findings from various studies on this compound:

Potential Therapeutic Applications

Given its multifaceted biological activities, this compound holds promise for therapeutic applications in several areas:

- Cancer Therapy : Due to its antiproliferative effects on neuroblastoma cells, cSST may be explored as a potential adjunct therapy in cancer treatment.

- Inflammatory Diseases : Its ability to modulate immune responses suggests possible applications in treating inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

- Neurodegenerative Disorders : The observed effects on T cell infiltration and neurological symptoms could lead to investigations into its role in neurodegenerative diseases like Parkinson's.

Eigenschaften

IUPAC Name |

6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-(1-phenylmethoxyethyl)-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVHQZYJGWGAKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H57N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.